Dehydro Ivabradine is a compound related to Ivabradine, a medication primarily used for treating stable angina and heart failure by reducing heart rate. Dehydro Ivabradine serves as an important reference standard in analytical chemistry and pharmacological studies. Its classification falls under the category of hyperpolarization-activated cyclic nucleotide-gated channel blockers, specifically targeting the HCN channels, which are crucial in regulating cardiac rhythm.
The synthesis of Dehydro Ivabradine typically involves the deuteration of Ivabradine, which can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The synthetic route generally follows these steps:
Dehydro Ivabradine's molecular structure can be represented by the formula:
The compound features a bicyclic structure with methoxy groups that influence its pharmacokinetic properties. Its three-dimensional conformation is critical for its interaction with HCN channels, affecting its efficacy as a pharmacological agent.
Dehydro Ivabradine can undergo several types of chemical reactions:
Dehydro Ivabradine primarily targets hyperpolarization-activated cyclic nucleotide-gated channels, specifically HCN4 and HCN1. These channels are predominantly expressed in the sinoatrial node of the heart, playing a pivotal role in regulating heart rate.
The mechanism involves:
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the compound's purity and structural integrity .
Dehydro Ivabradine has several applications across different fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3